Methyl 3-amino-4-(difluoromethyl)benzoate
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Overview
Description
Methyl 3-amino-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-nitro-4-(difluoromethyl)benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield methyl 3-amino-4-(difluoromethyl)benzoate.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and esterification processes, which enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-4-(difluoromethyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its unique functional groups.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with antifungal, antibacterial, or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 3-amino-4-(difluoromethyl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-amino-4-(chloromethyl)benzoate: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
Methyl 3-amino-4-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and metabolic stability compared to its analogs. This makes it particularly valuable in drug design and material science applications.
Biological Activity
Methyl 3-amino-4-(difluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group and a difluoromethyl group. This unique structure enhances its reactivity and potential interactions with biological targets. The difluoromethyl group is known to increase lipophilicity, which can improve membrane permeability and bioavailability of the compound in biological systems.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the difluoromethyl group may enhance binding affinity to certain receptors or enzymes. This dual functionality allows the compound to modulate biological pathways effectively.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the activity of receptor tyrosine kinases (RTKs), which are critical in cancer progression. For instance, compounds containing trifluoromethyl groups have demonstrated significant inhibitory effects on kinases such as EGFR and HER-2, suggesting potential anticancer properties for this compound .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation. The amino group can interact with inflammatory mediators, potentially reducing their activity.
- Neuropharmacological Effects : Similar compounds have been investigated for their neuropharmacological properties, including antipsychotic activity through modulation of GPR52 receptors. This suggests that this compound could be explored for similar therapeutic applications .
Research Findings and Case Studies
A number of studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 3-amino-4-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)5-2-3-6(8(10)11)7(12)4-5/h2-4,8H,12H2,1H3 |
InChI Key |
CNSKSYOULCQOGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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